molecular formula C23H17N3S B11086906 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile

4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B11086906
M. Wt: 367.5 g/mol
InChI Key: AQJZRBIYOLMZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNS

    IUPAC Name: this compound

Imidazole, the core moiety, is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 4-bromobenzonitrile with 4,5-diphenyl-1H-imidazole-2-thiolate. The sulfur atom in the imidazole ring acts as a nucleophile, displacing the bromine atom. The resulting product is 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of imidazole-based radicals.

    Reduction: Reduction of the nitrile group could yield an amine derivative.

    Substitution: Substitution reactions at the imidazole ring or the benzonitrile group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or metal-based oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines).

Major Products:: The specific products depend on the reaction conditions. Oxidation may yield imidazole-based radicals, while reduction could lead to an amine derivative.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as an antimicrobial or antitumor agent.

    Chemistry: Building block for designing new molecules.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile is unique due to its specific substitution pattern, similar compounds include other imidazole derivatives like clemizole, metronidazole, and ornidazole.

Properties

Molecular Formula

C23H17N3S

Molecular Weight

367.5 g/mol

IUPAC Name

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C23H17N3S/c24-15-17-11-13-18(14-12-17)16-27-23-25-21(19-7-3-1-4-8-19)22(26-23)20-9-5-2-6-10-20/h1-14H,16H2,(H,25,26)

InChI Key

AQJZRBIYOLMZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.